5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine
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Description
5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound with the CAS Number 72836-09-0 . It has a molecular weight of 238.36 . This compound is used in various scientific research applications, including drug discovery, material synthesis, and biological studies.
The country of origin is CN . Unfortunately, other specific physical and chemical properties were not found in the search results.
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of reactive sulfur atoms in its structure .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Properties
IUPAC Name |
5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c11-9-12-13-10(15-9)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDSLXXTERCPKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.